3,5-Diaminopyridin-2-OL dihydrochloride
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Overview
Description
3,5-Diaminopyridin-2-OL dihydrochloride is a chemical compound with the molecular formula C5H7N3O.2ClH. It is a derivative of pyridine, characterized by the presence of two amino groups at the 3rd and 5th positions and a hydroxyl group at the 2nd position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diaminopyridin-2-OL dihydrochloride typically involves the reaction of 2-chloropyridine with ammonia, followed by reduction and subsequent chlorination to introduce the dihydrochloride groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-Diaminopyridin-2-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
3,5-Diaminopyridin-2-OL dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diaminopyridin-2-OL dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: Used in the treatment of Lambert-Eaton myasthenic syndrome.
2,6-Diaminopyridine: Employed in the synthesis of polymers and other organic compounds.
Uniqueness
3,5-Diaminopyridin-2-OL dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .
Properties
Molecular Formula |
C5H9Cl2N3O |
---|---|
Molecular Weight |
198.05 g/mol |
IUPAC Name |
3,5-diamino-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-3-1-4(7)5(9)8-2-3;;/h1-2H,6-7H2,(H,8,9);2*1H |
InChI Key |
DCCNOIPFTMMSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1N)N.Cl.Cl |
Origin of Product |
United States |
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